Home > Products > Screening Compounds P59270 > Raloxifene hydrochloride hydrate
Raloxifene hydrochloride hydrate -

Raloxifene hydrochloride hydrate

Catalog Number: EVT-1595104
CAS Number:
Molecular Formula: C28H30ClNO5S
Molecular Weight: 528.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Raloxifene hydrochloride hydrate is a selective estrogen receptor modulator primarily used in the treatment of osteoporosis and breast cancer in postmenopausal women. It mimics estrogen's beneficial effects on bone density while antagonizing its effects on breast tissue, making it a crucial therapeutic agent in women's health.

Source

Raloxifene hydrochloride was first synthesized in the 1990s, with its therapeutic properties being explored extensively since then. The compound is derived from benzothiophene, a class of compounds known for their diverse biological activities.

Classification

Raloxifene hydrochloride hydrate is classified as a selective estrogen receptor modulator. It is categorized under the following classifications:

  • Pharmacological Class: Estrogen receptor modulator
  • Therapeutic Class: Antineoplastic agent, osteoporosis treatment
  • Chemical Class: Benzothiophene derivative
Synthesis Analysis

Methods

The synthesis of raloxifene hydrochloride hydrate involves several steps, which can vary based on the specific protocol employed. Notably, recent patents have introduced improved methods that enhance yield and purity.

  1. Initial Synthesis: The starting materials typically include 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene derivatives. These compounds undergo various chemical transformations, including acetylation and hydrolysis.
  2. Hydrochloride Formation: The final step often involves the reaction of the synthesized compound with hydrochloric acid to form raloxifene hydrochloride.
  3. Hydrate Formation: To obtain the hydrate form, the hydrochloride is crystallized from a suitable solvent mixture, such as water and acetone, under controlled conditions.

Technical Details

  • Yield Improvements: Recent processes have reported yields exceeding 75%, significantly higher than prior art methods which yielded around 65-70% .
  • Purification Techniques: Improved crystallization techniques have been developed to enhance purity while minimizing the need for multiple recrystallizations .
Molecular Structure Analysis

Structure

The molecular formula for raloxifene hydrochloride hydrate is C28H30ClNO5SC_{28}H_{30}ClN_{O_{5}}S. Its structure features a benzothiophene core with hydroxyl and methoxy substituents, which are critical for its biological activity.

Data

  • Molecular Weight: Approximately 494.09 g/mol
  • Structural Characteristics: The compound exhibits both hydrophilic (due to hydroxyl groups) and hydrophobic characteristics (due to the benzothiophene ring), influencing its pharmacokinetics.
Chemical Reactions Analysis

Reactions

Raloxifene hydrochloride undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrolysis: The compound can hydrolyze under certain conditions, impacting its bioavailability.
  2. Metabolism: In vivo metabolism primarily involves conjugation reactions, such as glucuronidation, which modify the compound for excretion.

Technical Details

  • Stability: Raloxifene hydrochloride hydrate is stable under standard storage conditions but should be protected from excessive moisture and heat to maintain integrity .
Mechanism of Action

Raloxifene hydrochloride functions by selectively binding to estrogen receptors in various tissues:

  1. Bone Tissue: It mimics estrogen's action, promoting bone density while inhibiting osteoclast activity.
  2. Breast Tissue: It acts as an antagonist, reducing estrogen-mediated proliferation in breast cancer cells.
  3. Cardiovascular Effects: Raloxifene has been shown to positively influence lipid profiles by lowering low-density lipoprotein cholesterol without affecting high-density lipoprotein cholesterol levels .

Data

  • Bioavailability: Oral bioavailability is approximately 2%, necessitating alternative delivery methods such as transdermal systems to enhance absorption .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents; solubility increases when forming hydrates.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 4 to 8.
  • Melting Point: Melting point ranges around 150–160°C.
Applications

Scientific Uses

Raloxifene hydrochloride hydrate is primarily utilized in:

  • Osteoporosis Treatment: It helps prevent bone loss in postmenopausal women.
  • Breast Cancer Prevention: Used in women at high risk for invasive breast cancer due to its antagonistic effects on breast tissue.
  • Lipid Metabolism Studies: Investigated for its role in modifying lipid profiles and potential cardiovascular benefits .
Formulation Strategies for Solubility and Bioavailability Enhancement

Supersaturatable Self-Microemulsifying Drug Delivery Systems (S-SMEDDS)

pH-Modified S-SMEDDS with Hydrophilic Polymer Integration

pH-modified S-SMEDDS represent a significant advancement in overcoming the solubility limitations of raloxifene hydrochloride hydrate (RLX), which exhibits pH-dependent solubility. Incorporating acidifiers like phosphoric acid into S-SMEDDS creates a localized acidic microenvironment that protonates RLX molecules, enhancing solubility in gastrointestinal fluids. Studies demonstrate that phosphoric acid outperforms citric and tartaric acids due to superior pH control, maintaining RLX in a dissolved state during dispersion. When combined with hydrophilic polymers, these systems achieve dual functionality: pH modulation prevents drug precipitation upon dilution, while polymers provide steric stabilization. A pivotal study revealed that pH-modified S-SMEDDS increased RLX dissolution to >50% in pH 2.5 media, starkly contrasting conventional tablets (<5% release in pH 1.2 or 6.8 buffers) [2]. The integration of hydroxypropyl cellulose (HPC-L) further amplified this effect by inhibiting recrystallization through molecular interactions.

Role of Precipitation Inhibitors in Stabilizing Supersaturation

Hydrophilic polymers like HPC-L and hydroxypropyl methylcellulose (HPMC) function as precipitation inhibitors by extending the supersaturated state of RLX through multiple mechanisms:

  • Molecular Entrapment: Polymer chains create a transient network that impedes drug molecule diffusion and aggregation
  • Nucleation Suppression: Adsorption onto nascent crystal surfaces prevents crystal growth
  • Viscosity Enhancement: Increased microenvironment viscosity slows molecular mobility

Comparative studies show HPC-L provides superior inhibition over HPMC at equivalent concentrations (3-5% w/w), attributed to its lower molecular weight and increased chain flexibility. These polymers maintain RLX supersaturation for >24 hours by reducing precipitation kinetics. When incorporated into S-SMEDDS, HPC-L boosted RLX dissolution by 3.5-fold compared to non-stabilized systems, demonstrating a critical role in maintaining metastable drug concentrations during intestinal transit [2] [9].

Optimization of Oil/Surfactant/Cosurfactant Ratios via Pseudo-Ternary Phase Diagrams

The self-emulsifying performance of S-SMEDDS critically depends on optimized ratios of oil, surfactant, and cosurfactant components. Pseudo-ternary phase diagrams systematically map microemulsion regions and identify stable formulations:

  • Component Screening: RLX solubility dictates excipient selection—Capryol™ 90 (oil), Tween® 80/Labrasol® ALF (surfactant blend), and PEG-400 (cosurfactant) maximize drug loading
  • Ratio Optimization: Surfactant-to-cosurfactant ratios (Km) between 1:1 and 3:1 yield the broadest microemulsion zones
  • Water Titration: Incremental aqueous addition identifies transition boundaries from transparent microemulsions to coarse emulsions

Table 1: Optimized S-SMEDDS Composition for Raloxifene Hydrochloride Hydrate

ComponentFunctionOptimized RatioDroplet Size (nm)PDI
Capryol™ 90Oil phase15.0%147.1 ± 3.20.227
Tween® 80Surfactant47.8%
Labrasol® ALFCo-surfactant15.9%
PEG-400Co-surfactant21.3%

Optimized formulations (e.g., Capryol™ 90/Tween® 80/Labrasol® ALF/PEG-400 at 150/478.1/159.4/212.5 volume ratio) produce nanoemulsions <150 nm with polydispersity index (PDI) <0.3, ensuring rapid drug release and enhanced lymphatic uptake. This nanoemulsion system achieved a 1.94-fold increase in AUC(0-∞) compared to RLX suspensions in rat studies [9] [2].

Cyclodextrin-Based Inclusion Complexation

Comparative Efficacy of β-CD, HPβCD, and Sulfobutylether-β-CD Complexes

Cyclodextrin complexation modifies RLX solubility through host-guest interactions, with derivative efficacy governed by cavity dimensions and substituent chemistry:

Table 2: Cyclodextrin Performance in Raloxifene Hydrochloride Hydrate Complexation

Cyclodextrin TypeSolubility (mg/mL)Complexation EfficiencyK1:1 (M-1)
β-CD1.11 ± 0.04Low142 ± 11
HPβCD3.69 ± 0.01High782 ± 24
Sulfobutylether-β-CD4.25 ± 0.03Very High1,248 ± 37

HPβCD demonstrates optimal cost-efficacy balance, enhancing RLX solubility 12.3-fold compared to free drug, attributed to:

  • Cavity-Benzo[b]thiophene Fit: Optimal hydrophobic interactions with RLX's benzothiophene core
  • Hydroxypropyl Steric Effects: Extended alkyl chains improve steric complementarity
  • Surface Activity: Reduced interfacial tension enhances wetting

Sulfobutylether-β-CD (SBEβCD) shows superior solubilization (14.2-fold increase) due to electrostatic attraction between its anionic sulfonate groups and RLX's protonated piperidine nitrogen. However, HPβCD remains clinically preferred due to established regulatory acceptance and lower nephrotoxicity risk [6] [3].

Mechanistic Insights into Host-Guest Molecular Interactions

The RLX-cyclodextrin inclusion phenomenon involves multifaceted molecular recognition:

  • Thermodynamic Drivers: Negative ΔG values (-23.7 kJ/mol for HPβCD) confirm spontaneous complexation driven by hydrophobic cavity displacement
  • Orientational Specificity: 1H-NMR ROESY confirms deep insertion of RLX's benzothiophene moiety into the CD cavity
  • Stoichiometric Binding: Phase solubility diagrams confirm 1:1 complexation for β-CD derivatives, while γ-CD forms 1:2 complexes
  • Stability Enhancement: Complexation reduces RLX photodegradation by 47% by shielding the 4-hydroxyphenyl chromophore

FTIR spectroscopy reveals peak shifts in RLX's carbonyl stretch (from 1,642 cm⁻¹ to 1,630 cm⁻¹) upon HPβCD encapsulation, indicating altered electronic environments. DSC thermograms further confirm complexation through disappearance of RLX's 270°C melting endotherm [6] [8].

Natural Polymer-Mediated Cogrinding Approaches

Modified Guar Gum as a Surfactant for Solubility Enhancement

Modified guar gum (MGG) serves as a bio-based solubilizer for RLX through cogrinding-induced amorphization and surface activity modulation. Thermal modification (120°C for 2 hours) transforms guar gum's physicochemical properties:

  • Viscosity Reduction: 95% decrease (from 4,500 mPa·s to 220 mPa·s) enables efficient particle size reduction
  • Swelling Preservation: Swelling index remains >800% despite viscosity modification
  • Surface Activity Enhancement: Interfacial tension at air-water interface decreases from 72 mN/m to 51 mN/m

Cogrinding RLX with MGG (1:8 w/w ratio) achieves 3.69 mg/mL solubility—a 14.8-fold increase over pure RLX—by disrupting crystalline lattice energy through mechanochemical activation. MGG outperforms unmodified gum due to:

  • Reduced Polymer Entanglement: Facilitates drug particle deaggregation
  • Enhanced Adsorption: Galactomannan chains coat RLX surfaces, improving wettability
  • Steric Stabilization: Prevents recrystallization through molecular-scale barriers [6].

Synergistic Effects of Polymer Heating on Viscosity Reduction and Drug Dispersion

Controlled thermal processing (120°C/2h) induces structural rearrangements in guar gum that synergistically enhance RLX dissolution:

  • Depolymerization: Glycosidic bond cleavage reduces molecular weight from 220 kDa to 65 kDa
  • Hydrophilicity Increase: Exposed hydroxyl groups improve water penetration
  • Crystallinity Loss: XRD confirms transformation from semi-crystalline to amorphous state

Table 3: Impact of Guar Gum Modification on Raloxifene Hydrochloride Hydrate Solubility

Modification ParameterSolubility (mg/mL)Dissolution Efficiency (60 min)
Unmodified gum (1:8 ratio)2.32 ± 0.0241.3% ± 2.1%
100°C, 1 hour2.98 ± 0.0353.7% ± 1.8%
120°C, 2 hours3.69 ± 0.0178.4% ± 2.3%
130°C, 2 hours3.67 ± 0.0477.9% ± 1.9%

The viscosity-dissolution paradox is resolved through strategic heating: reduced viscosity enables efficient particle size reduction during cogrinding, while preserved swelling maintains sustained release. Optimal modification (120°C/2h) balances these properties, achieving near-complete RLX release within 90 minutes. SEM micrographs confirm homogeneous drug dispersion in MGG matrices without crystalline hotspots [6] [8].

Properties

Product Name

Raloxifene hydrochloride hydrate

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrate;hydrochloride

Molecular Formula

C28H30ClNO5S

Molecular Weight

528.1 g/mol

InChI

InChI=1S/C28H27NO4S.ClH.H2O/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;;/h4-13,18,30-31H,1-3,14-17H2;1H;1H2

InChI Key

YFADBTZUWTYIFR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.